2-(4-Chloro-6-fluoropyridin-2-YL)ethanamine
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Overview
Description
2-(4-Chloro-6-fluoropyridin-2-yl)ethanamine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure imparts specific chemical properties that are useful in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-fluoropyridin-2-yl)ethanamine typically involves the reaction of 4-chloro-6-fluoropyridine with ethanamine. One common method is the nucleophilic substitution reaction where the chlorine atom on the pyridine ring is replaced by the ethanamine group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-fluoropyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various organometallic compounds are employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-Chloro-6-fluoropyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-fluoropyridin-4-yl)ethanamine
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine
- 2-(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoic acid
Uniqueness
2-(4-Chloro-6-fluoropyridin-2-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C7H8ClFN2 |
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Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(4-chloro-6-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2 |
InChI Key |
NFRZMPVCRHFFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CCN)F)Cl |
Origin of Product |
United States |
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